molecular formula C10H14N2O B15361258 N-(2-amino-4,6-dimethylphenyl)acetamide

N-(2-amino-4,6-dimethylphenyl)acetamide

Cat. No.: B15361258
M. Wt: 178.23 g/mol
InChI Key: JVCKFHPTCHXZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4,6-dimethylphenyl)acetamide is a chemical compound characterized by its molecular structure, which includes an acetamide group attached to a 2-amino-4,6-dimethylphenyl moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between 2-amino-4,6-dimethylphenol and acetic anhydride in the presence of a suitable catalyst, such as pyridine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Amides with different substituents.

Scientific Research Applications

Chemistry: N-(2-amino-4,6-dimethylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-amino-4,6-dimethylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Ameltolide: A 4-aminobenzamide derivative used as an experimental anticonvulsant agent.

  • DEGA: N-(2,6-dimethylphenyl)-4-[[diethylamino]acetyl]amino]benzamide, a prodrug metabolized to form potent anticonvulsant agents.

Uniqueness: N-(2-amino-4,6-dimethylphenyl)acetamide is unique in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(2-amino-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

JVCKFHPTCHXZDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.